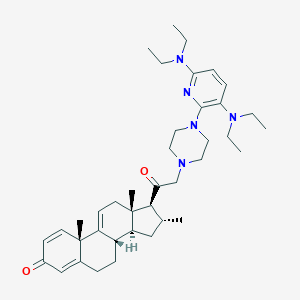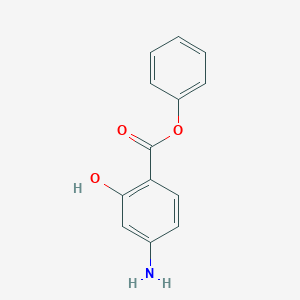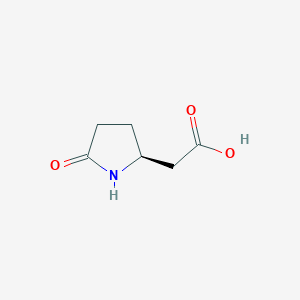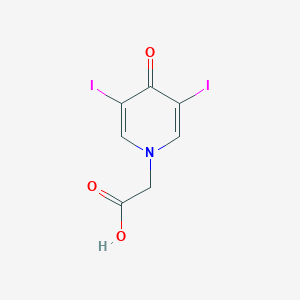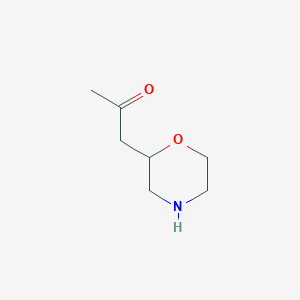
1-Morpholin-2-ylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholin-2-ylpropan-2-one, also known as MOP, is a chemical compound with the molecular formula C7H13NO2. It is a white crystalline substance that is commonly used in scientific research. MOP has been found to have various biochemical and physiological effects, making it a valuable tool for scientists in the field of pharmacology and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 1-Morpholin-2-ylpropan-2-one involves the inhibition of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain. This, in turn, leads to various biochemical and physiological effects such as increased mood, improved cognitive function, and reduced anxiety.
Biochemische Und Physiologische Effekte
1-Morpholin-2-ylpropan-2-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to improved mood and cognitive function. 1-Morpholin-2-ylpropan-2-one has also been found to reduce anxiety and stress levels, making it a potential treatment for various anxiety disorders. Additionally, 1-Morpholin-2-ylpropan-2-one has been found to have antioxidant properties, which makes it a potential treatment for various oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Morpholin-2-ylpropan-2-one in lab experiments is its potency and selectivity. 1-Morpholin-2-ylpropan-2-one has been found to be a potent inhibitor of monoamine oxidase, making it a valuable tool for studying the role of neurotransmitters in various neurological disorders. Additionally, 1-Morpholin-2-ylpropan-2-one has been found to have a high degree of selectivity, which makes it a valuable tool for studying specific biological processes.
However, there are also some limitations to using 1-Morpholin-2-ylpropan-2-one in lab experiments. One of the main limitations is its potential toxicity. 1-Morpholin-2-ylpropan-2-one has been found to be toxic to some cell lines, which can limit its use in certain experiments. Additionally, the use of 1-Morpholin-2-ylpropan-2-one in animal studies can be challenging due to its rapid metabolism and short half-life.
Zukünftige Richtungen
There are several future directions for the use of 1-Morpholin-2-ylpropan-2-one in scientific research. One potential direction is the development of 1-Morpholin-2-ylpropan-2-one-based drugs for the treatment of various neurological disorders such as depression and anxiety. Additionally, 1-Morpholin-2-ylpropan-2-one can be used as a tool for studying the role of neurotransmitters in various other physiological processes such as appetite regulation and sleep-wake cycles. Furthermore, the development of more potent and selective inhibitors of monoamine oxidase based on the structure of 1-Morpholin-2-ylpropan-2-one can lead to the development of more effective treatments for various neurological disorders.
Conclusion:
In conclusion, 1-Morpholin-2-ylpropan-2-one is a valuable tool for scientific research due to its potency and selectivity. It has been extensively used in the field of pharmacology for studying the role of neurotransmitters in various neurological disorders. 1-Morpholin-2-ylpropan-2-one has various biochemical and physiological effects, making it a potential treatment for various disorders. However, its potential toxicity and short half-life can limit its use in certain experiments. There are several future directions for the use of 1-Morpholin-2-ylpropan-2-one in scientific research, including the development of 1-Morpholin-2-ylpropan-2-one-based drugs for the treatment of various neurological disorders and the development of more potent and selective inhibitors of monoamine oxidase.
Synthesemethoden
1-Morpholin-2-ylpropan-2-one can be synthesized through a simple and efficient process that involves the reaction of morpholine with 2-bromoacetone. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
1-Morpholin-2-ylpropan-2-one has been extensively used in scientific research as a tool for studying various biological processes. One of the most common applications of 1-Morpholin-2-ylpropan-2-one is in the field of pharmacology, where it is used to study the effects of drugs on the central nervous system. 1-Morpholin-2-ylpropan-2-one has been found to be a potent inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This makes 1-Morpholin-2-ylpropan-2-one a valuable tool for studying the role of these neurotransmitters in various neurological disorders such as depression, anxiety, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
123420-26-8 |
|---|---|
Produktname |
1-Morpholin-2-ylpropan-2-one |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
1-morpholin-2-ylpropan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-7-5-8-2-3-10-7/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
NCUZKFFOBOGBMH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1CNCCO1 |
Kanonische SMILES |
CC(=O)CC1CNCCO1 |
Synonyme |
2-Propanone, 1-(2-morpholinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
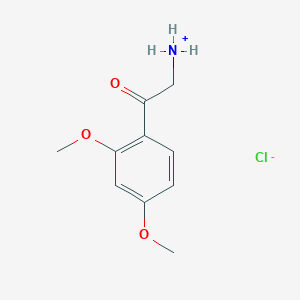
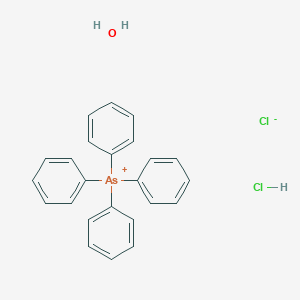
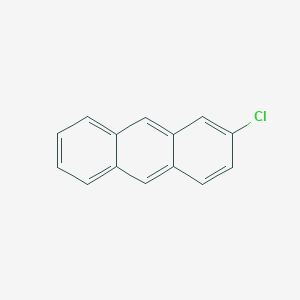
![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
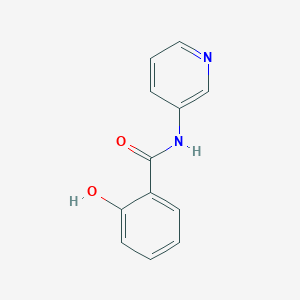
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
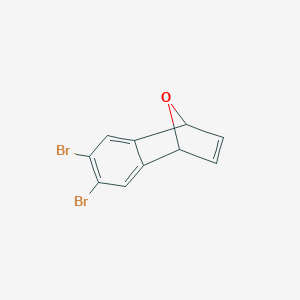
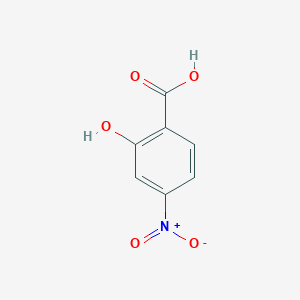
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
